molecular formula C6H5Br2NO B083749 2-Amino-4,6-dibromophenol CAS No. 10539-14-7

2-Amino-4,6-dibromophenol

Cat. No.: B083749
CAS No.: 10539-14-7
M. Wt: 266.92 g/mol
InChI Key: UFWSOGOVXJBJDP-UHFFFAOYSA-N
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Description

2-Amino-4,6-dibromophenol is an organic compound with the molecular formula C6H5Br2NO It is a brominated derivative of phenol, characterized by the presence of two bromine atoms at the 4 and 6 positions and an amino group at the 2 position on the benzene ring

Scientific Research Applications

2-Amino-4,6-dibromophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

2-Amino-4,6-dibromophenol is harmful if swallowed, causes skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Future Directions

While specific future directions for 2-Amino-4,6-dibromophenol are not mentioned in the search results, bromophenols derived from brominated flame retardants in human environments have been found in human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dibromophenol typically involves the bromination of 2-Aminophenol. The reaction is carried out in the presence of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dibromophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 2-Aminophenol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products:

    Oxidation: Formation of dibromoquinones.

    Reduction: Formation of 2-Aminophenol.

    Substitution: Formation of substituted phenols with various functional groups.

Comparison with Similar Compounds

    2-Amino-4-bromophenol: Contains one bromine atom and an amino group, making it less reactive compared to 2-Amino-4,6-dibromophenol.

    4-Amino-2,6-dibromophenol: Similar structure but with the amino group at the 4 position, affecting its reactivity and applications.

    2,4,6-Tribromophenol: Contains three bromine atoms, making it more reactive and used in different applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dual bromination and amino substitution make it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-amino-4,6-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWSOGOVXJBJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326082
Record name 2-amino-4,6-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10539-14-7
Record name 10539-14-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4,6-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 89 g. of 2-nitro-4,6-dibromo-phenol, 270 ml. of methyl alcohol, 50ml. of 30% NaOH aqueous solution and 2,400 ml. of demineralized water was heated up to 50°-55° C., obtaining a yellow solution. To this solution, 178 g. of Na2S2O3 were added in small portions, by keeping the temperature at 50° C. The reaction mixture was then stirred for 30 minutes by keeping the temperature at 65° C. and finally for 30 minutes at room temperature. By cooling, 44.2 g. of 2-amino-4,6-dibromo-phenol were obtained, having a melting point equal to 89°-92° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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